molecular formula C18H21N3O6 B6060360 N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid

N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid

Cat. No.: B6060360
M. Wt: 375.4 g/mol
InChI Key: TYSWNKWLECXSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid is a compound that combines the structural features of quinoline and morpholine, two important heterocyclic compounds. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Morpholine, on the other hand, is commonly used as a building block in organic synthesis and pharmaceuticals . The combination of these two moieties in a single compound can potentially lead to novel biological activities and applications.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide is not fully understood, but it is likely to involve interactions with various molecular targets and pathways. The quinoline moiety can interact with DNA and enzymes, potentially leading to antimicrobial and anticancer effects . The morpholine moiety can enhance the compound’s solubility and bioavailability, potentially improving its therapeutic properties .

Properties

IUPAC Name

N-(2-methylquinolin-4-yl)-2-morpholin-4-ylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2.C2H2O4/c1-12-10-15(13-4-2-3-5-14(13)17-12)18-16(20)11-19-6-8-21-9-7-19;3-1(4)2(5)6/h2-5,10H,6-9,11H2,1H3,(H,17,18,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSWNKWLECXSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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